molecular formula C17H16N4O3 B11333888 4-(1H-tetrazol-1-yl)phenyl (2,6-dimethylphenoxy)acetate

4-(1H-tetrazol-1-yl)phenyl (2,6-dimethylphenoxy)acetate

Cat. No.: B11333888
M. Wt: 324.33 g/mol
InChI Key: DXGWTNXKSJJFSM-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2,6-dimethylphenoxy)acetate is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety. Tetrazoles are known for their diverse applications in medicinal chemistry due to their unique structural and electronic properties .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenoxyacetates .

Scientific Research Applications

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2,6-dimethylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2,6-dimethylphenoxy)acetate is unique due to its combination of a tetrazole ring and a phenoxyacetate group, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C17H16N4O3/c1-12-4-3-5-13(2)17(12)23-10-16(22)24-15-8-6-14(7-9-15)21-11-18-19-20-21/h3-9,11H,10H2,1-2H3

InChI Key

DXGWTNXKSJJFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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